molecular formula C17H19N3O3S B2637067 N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide CAS No. 946217-78-3

N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide

Cat. No.: B2637067
CAS No.: 946217-78-3
M. Wt: 345.42
InChI Key: HETICIAZKVITPM-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a synthetic small molecule characterized by a hexahydroquinazolinone core fused with a sulfanyl acetamide side chain and a 3-methoxyphenyl substituent.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-23-12-6-4-5-11(9-12)18-15(21)10-24-16-13-7-2-3-8-14(13)19-17(22)20-16/h4-6,9H,2-3,7-8,10H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETICIAZKVITPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, chemical properties, and biological activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O2SC_{15}H_{18}N_2O_2S. Its structure features a methoxyphenyl group and a hexahydroquinazoline moiety linked via a sulfanyl acetamide. The following table summarizes its key chemical properties:

PropertyValue
Molecular FormulaC₁₅H₁₈N₂O₂S
Molecular Weight302.38 g/mol
IUPAC NameThis compound
SMILESCC(C(=O)N(c1ccc(OC)cc1)S(=O)C(=O)c2c3ccccc3c(c2)N(C(=O)C(=O)c4ccccc4)C(=O))

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the hexahydroquinazoline core followed by the introduction of the methoxyphenyl group and sulfanyl linkage. The detailed synthetic pathway remains under investigation in various studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may exert its effects through the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor invasion and metastasis .
  • Case Studies : In vitro studies demonstrated that related compounds inhibited the proliferation of various cancer cell lines including breast and prostate cancer cells .

Antimicrobial Activity

Compounds within this structural class have shown promising antimicrobial activity:

  • Efficacy Against Bacteria : Research has shown that derivatives of this compound exhibit bactericidal effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism : The antimicrobial action is believed to result from disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

The compound also shows potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that it may downregulate cytokines like TNF-alpha and IL-6 in macrophages .
  • Clinical Implications : This could have therapeutic implications for conditions such as rheumatoid arthritis and other inflammatory diseases.

Analgesic Properties

Preliminary data indicate that this compound may possess analgesic effects:

  • Pain Models : In animal models, it has been shown to reduce pain responses comparable to standard analgesics .
  • Mechanism : The analgesic activity might be mediated through modulation of opioid receptors or inhibition of pain signaling pathways.

Summary of Findings

The biological activities associated with this compound suggest a multifaceted therapeutic potential across various medical fields including oncology, infectious diseases, and inflammation management.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The hexahydroquinazoline moiety in N-(3-methoxyphenyl)-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this class can inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds containing sulfanyl groups have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . This could be particularly beneficial for treating conditions such as arthritis and other chronic inflammatory diseases.

3. Antimicrobial Effects
There is a growing body of evidence supporting the antimicrobial activity of compounds similar to this compound. Studies have demonstrated that these compounds can effectively inhibit the growth of various bacterial strains and fungi . This makes them promising candidates for developing new antibiotics or antifungal agents.

Case Studies

Case Study 1: Anticancer Efficacy
In a study published by Hsieh et al., a series of hexahydroquinazoline derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that modifications at the phenyl ring significantly enhanced cytotoxicity compared to the parent compounds . This finding highlights the importance of structural modifications in enhancing the therapeutic efficacy of similar compounds.

Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties of sulfanyl-containing compounds revealed that they could reduce inflammation markers in vitro and in vivo models. The study demonstrated that these compounds inhibited NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines . Such findings underscore the therapeutic potential of this compound in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Hexahydroquinazolinone vs. Pyrimidinone/Quinazolinone

  • N-(4-Fluorophenyl)-4-(4-Oxo-3,4,5,6,7,8-Hexahydroquinazolin-2-ylthio)Butanamide () :

    • Structural Difference : Replaces the acetamide chain with a butanamide linker and substitutes the 3-methoxyphenyl with a 4-fluorophenyl group.
    • Activity : Exhibits potent binding to the MMP-9 hemopexin-like domain (Kd = 320 nM), attributed to the extended butanamide chain enhancing hydrophobic interactions .
    • Key Insight : Chain length and aromatic substituent position (para vs. meta) significantly influence binding affinity.
  • N-(3-Chloro-4-Methylphenyl)-2-[(3-(4-Ethoxyphenyl)-4-Oxo-Quinazolin-2-yl)Sulfanyl]Acetamide (): Structural Difference: Features a fully aromatic quinazolinone core with a 4-ethoxyphenyl substituent and a chloro-methylphenyl group. Impact: The aromatic core may reduce conformational flexibility but improve π-π stacking in hydrophobic pockets .

Sulfanyl Acetamide Derivatives with Heterocyclic Variations

  • Triazole-Based Analogs (): Example: 2-[(1H-1,2,3-Triazol-4-yl)Sulfanyl]-N-(2-Iodophenyl)Acetamide (MIC = 8 µg/mL against E. coli). Data: MIC values for triazole derivatives range from 8–64 µg/mL, suggesting substituent-dependent efficacy .
  • Pyrimidinone Derivatives (): Example: N-[4-(Difluoromethoxy)Phenyl]-2-[(4-Oxo-6-Propyl-1H-Pyrimidin-2-yl)Sulfanyl]Acetamide. Activity: Binds MMP-9 (KD = 2.1 µM) via the hemopexin-like domain. The pyrimidinone core offers a planar structure for target engagement, contrasting with the partially saturated hexahydroquinazolinone .

MMP-9 Inhibition

The target compound shares structural motifs with MMP-9 inhibitors (e.g., hexahydroquinazolinone and sulfanyl acetamide). Key comparisons:

Compound Target Domain Binding Affinity Key Substituents
Target Compound Hemopexin-like (predicted) Not reported 3-Methoxyphenyl, hexahydro core
N-(4-Fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide Hemopexin-like Kd = 320 nM 4-Fluorophenyl, butanamide
N-[4-(Difluoromethoxy)Phenyl]-2-[(4-oxo-pyrimidin-2-yl)sulfanyl]acetamide Hemopexin-like Kd = 2.1 µM Difluoromethoxy, pyrimidinone

Mechanistic Insight : The sulfanyl group facilitates covalent or polar interactions with MMP-9’s HPX domain, while substituents on the phenyl ring modulate solubility and target specificity .

Antimicrobial Potential

Sulfanyl acetamide derivatives with triazole or thiadiazole moieties () exhibit broad-spectrum activity. For example:

Compound (MIC, µg/mL) Structure Activity Against E. coli
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)acetamide Triazole + fluorophenyl 16 µg/mL
Target Compound Hexahydroquinazolinone + 3-methoxyphenyl Not tested

Physicochemical Properties

  • Solubility : The 3-methoxyphenyl group enhances hydrophilicity compared to chloro or fluoro substituents ().
  • Conformational Flexibility: The hexahydroquinazolinone core may improve membrane permeability relative to rigid aromatic systems .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Answer:
The synthesis typically involves coupling 2-mercapto-1,2,5,6,7,8-hexahydroquinazolin-4-one with N-(3-methoxyphenyl)-2-chloroacetamide under basic conditions (e.g., NaOH/EtOH). Characterization requires multi-spectral analysis:

  • NMR : Confirm methoxy group (δ ~3.7–3.8 ppm) and acetamide carbonyl (δ ~168–170 ppm) .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., bond lengths: C–S ~1.75–1.80 Å; quinazolinone ring planarity) .

Basic: How to verify structural homogeneity and purity in synthesized batches?

Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients; purity >95% with single peak retention.
  • TGA/DSC : Assess thermal stability (decomposition >200°C indicates minimal solvent residues).
  • Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.3% tolerance) .

Advanced: How to optimize synthetic yield using statistical experimental design?

Answer:
Apply Design of Experiments (DoE) to identify critical parameters:

  • Factors : Reaction temperature (60–100°C), base concentration (1–3 eq.), and solvent polarity (EtOH vs. DMF).
  • Response Surface Methodology : Maximize yield (e.g., >75%) by balancing steric hindrance and nucleophilic reactivity .
  • Validation : Replicate center-point runs to confirm reproducibility (±5% error margin).

Advanced: How to address contradictions in biological activity data across assays?

Answer:
Contradictions may arise from:

  • Assay Conditions : MMP-9 inhibition assays (IC₅₀) vary with pH (e.g., 6.0 vs. 7.4) and cofactors (Zn²⁺/Ca²⁺) .
  • Cellular Context : Compare tumor vs. normal cell lines (e.g., MDA-MB-435 vs. HEK293) for selectivity ratios .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ <30 min suggests rapid clearance).

Advanced: What computational strategies predict binding modes with target proteins?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with MMP-9’s hemopexin (HPX) domain; prioritize poses with hydrogen bonds to Thr246/Asn289 .
  • MD Simulations (GROMACS) : Validate stability over 100 ns (RMSD <2.0 Å) and free energy calculations (MM-PBSA ΔG ~−8 to −10 kcal/mol) .
  • QM/MM : Analyze electron density shifts at the sulfanyl-acetamide pharmacophore .

Advanced: How to resolve crystallographic disorder in the hexahydroquinazolinone ring?

Answer:

  • SHELXL Refinement : Apply PART, SUMP, and ISOR commands to model anisotropic displacement parameters (ADPs) for overlapping atoms .
  • Twinned Data : Use HKLF5 format for twin-law refinement (e.g., basal [-100/0-10/001] matrix) .
  • Validation : Check Rint (<0.05) and GooF (0.9–1.1) post-refinement .

Advanced: What strategies mitigate oxidative degradation during storage?

Answer:

  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Antioxidants : Add 0.1% w/v ascorbic acid to DMSO stock solutions.
  • Lyophilization : Formulate with trehalose (1:1 molar ratio) to stabilize amorphous phase .

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